molecular formula C23H30ClN7O6 B11927247 3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

Cat. No.: B11927247
M. Wt: 536.0 g/mol
InChI Key: QPHVMNOEKKJYJO-UHFFFAOYSA-N
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Description

Adenosine A2A Receptor Agonist Activity Profiling

CGS 21680 hydrochloride exhibits nanomolar affinity for adenosine A2A receptors, with binding studies demonstrating $$ Ki $$ values ranging from $$ 11 \, \text{nM} $$ to $$ 46 \, \text{nM} $$ in recombinant systems. Competitive binding assays against adenosine A1, A2B, and A3 receptors reveal selectivity profiles exceeding 140-fold for A2A over A1 receptors ($$ Ki = 0.5-3.1 \, \mu\text{M} $$) and 1,000-fold over A2B receptors ($$ Ki > 10 \, \mu\text{M} $$). Radioligand displacement experiments using tritiated CGS 21680 in striatal membranes confirm a single high-affinity binding site ($$ B{\text{max}} = 375 \, \text{fmol/mg protein} $$), with negligible competition from A1-selective antagonists such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).

Table 1: Receptor Binding Affinity of CGS 21680 Hydrochloride

Receptor Subtype $$ K_i $$ (nM) Selectivity Ratio (A2A vs. Other Subtypes)
A2A 11–46 1 (Reference)
A1 500–3,100 140-fold
A2B >10,000 >1,000-fold
A3 600–1,000 13–22-fold

The compound’s selectivity is further validated in adenosine receptor knockout mice, where cortical binding of tritiated CGS 21680 is abolished in A1 receptor knockouts but preserved in A2A knockouts, suggesting A1 receptor-dependent binding in cortical regions.

Binding Kinetics and Residence Time Analysis

Surface plasmon resonance (SPR) studies characterize the interaction between CGS 21680-bound A2A receptors and Gαs proteins, revealing a $$ Kd $$ of $$ 15.5 \, \text{nM} $$ in striatal membranes. The binding residence time, measured via dissociation rate constants ($$ k{\text{off}} $$), is prolonged in the presence of guanosine diphosphate (GDP) ($$ t{1/2} = 12.3 \, \text{min} $$) compared to guanosine-5'-[γ-thio]triphosphate (GTPγS) ($$ t{1/2} = 4.7 \, \text{min} $$), indicating nucleotide-dependent stabilization of receptor-G protein complexes. Truncation of the A2A receptor C-terminus (A2AΔ316R) reduces Gαs affinity by 20%, highlighting the structural necessity of the C-terminal domain for optimal binding kinetics.

Table 2: Binding Kinetics of CGS 21680 Hydrochloride

Parameter Striatal A2A Receptors Cortical A2A Receptors
$$ K_d $$ (nM) 15.5 22.1
$$ B_{\text{max}} $$ (fmol/mg) 375 18.4
$$ k_{\text{on}} $$ (M⁻¹s⁻¹) $$ 1.2 \times 10^6 $$ $$ 8.9 \times 10^5 $$
$$ k_{\text{off}} $$ (s⁻¹) $$ 0.018 $$ $$ 0.025 $$

In cortical tissues, autoradiography studies demonstrate that 70% of tritiated CGS 21680 binding is eliminated in A1 receptor knockouts, suggesting a heteromeric receptor complex requiring A1 receptors for stabilization.

Functional Efficacy in Heterologous Signal Transduction Assays

CGS 21680 hydrochloride potentiates cAMP accumulation in striatal slices ($$ \text{EC}{50} = 110 \, \text{nM} $$) and isolated rat hearts ($$ \text{ED}{25} = 1.8 \, \text{nM} $$). In collagen-induced arthritis (CIA) models, daily administration (1 mg/kg) reduces plasma tumor necrosis factor-alpha (TNF-α) by 58%, interleukin-1β (IL-1β) by 47%, and interleukin-6 (IL-6) by 52% compared to untreated controls. The compound also suppresses inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in synovial tissues, corroborating its anti-inflammatory efficacy.

Table 3: Functional Responses to CGS 21680 Hydrochloride

Assay System Response Metric $$ \text{EC}{50}/\text{ED}{25} $$ Efficacy (%)
Striatal cAMP Production cAMP accumulation $$ 110 \, \text{nM} $$ 92
Coronary Flow (Rat Heart) Flow increase $$ 1.8 \, \text{nM} $$ 25
Cytokine Reduction (CIA Model) TNF-α suppression $$ 1 \, \text{mg/kg} $$ 58
IL-1β suppression $$ 1 \, \text{mg/kg} $$ 47
IL-6 suppression $$ 1 \, \text{mg/kg} $$ 52

Electrophysiological assays in hippocampal slices show minimal activity at A1 receptor-mediated pre- and postsynaptic events, further confirming functional selectivity for A2A receptors.

Properties

IUPAC Name

3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVMNOEKKJYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Ribofuranuronamide Moiety

The 5-(ethylcarbamoyl)-3,4-dihydroxyoxolane segment is synthesized from D-ribose through selective protection, oxidation, and carbamoylation:

Step 1 : Protection of Ribose
D-ribose is treated with acetone and sulfuric acid to form 2,3-O-isopropylidene-D-ribofuranose, protecting the 2- and 3-hydroxy groups.

Step 2 : Oxidation to Ribonolactone
The protected ribose undergoes oxidation with Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) to yield 2,3-O-isopropylidene-D-ribonolactone.

Step 3 : Carbamoylation
The lactone reacts with ethylamine in tetrahydrofuran (THF) under reflux to form 5-(ethylcarbamoyl)-2,3-O-isopropylidene-D-ribofuranuronamide. Deprotection with aqueous HCl yields the free 3,4-dihydroxyoxolane derivative.

Functionalization of the Purine Core

The 6-amino-purine-2-ylamine intermediate is prepared via Vorbrüggen glycosylation:

Step 4 : Glycosylation of Adenine
Adenine is treated with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) to form 9-β-D-ribofuranosyladenine.

Step 5 : Chlorination and Amidation
The 6-position of adenine is chlorinated using POCl<sub>3</sub>, followed by displacement with ammonia to yield 6-amino-9-β-D-ribofuranosylpurine.

Coupling of Fragments and Side-Chain Introduction

Step 6 : Synthesis of 3-(4-(2-Aminoethyl)Phenyl)Propanoic Acid
4-(2-Aminoethyl)benzoic acid is alkylated with ethyl acrylate via Michael addition, followed by saponification with NaOH to yield 3-(4-(2-aminoethyl)phenyl)propanoic acid.

Step 7 : Amide Bond Formation
The purine nucleoside (from Step 5) reacts with 3-(4-(2-aminoethyl)phenyl)propanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) to form the final amide linkage.

Salt Formation and Purification

Step 8 : Hydrochloride Salt Preparation
The free base is dissolved in ethanol, treated with concentrated HCl (1.1 equiv), and crystallized at 4°C. The precipitate is filtered, washed with cold ethanol, and lyophilized to yield CGS-21680 hydrochloride.

Optimization and Reaction Conditions

Critical Parameters for Glycosylation

  • Temperature : Vorbrüggen glycosylation requires anhydrous conditions at 80–100°C.

  • Catalyst : TMSOTf (10 mol%) ensures β-selectivity.

Carbodiimide Coupling Efficiency

  • Solvent : DMF or dichloromethane (DCM) improves solubility.

  • Activation : HOBt (1-hydroxybenzotriazole) prevents racemization.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (D<sub>2</sub>O) : δ 8.35 (s, 1H, H-8), 6.05 (d, 1H, H-1'), 4.90–4.50 (m, 3H, H-2', H-3', H-4'), 3.20 (t, 2H, CH<sub>2</sub>NH), 2.80 (t, 2H, CH<sub>2</sub>Ph).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).

Challenges and Mitigation Strategies

Oxolane Ring Instability

The 3,4-dihydroxyoxolane moiety is prone to ring-opening under acidic conditions. This is mitigated by using buffered solutions (pH 6–7) during coupling.

Purification of Hydrophilic Intermediates

Reverse-phase chromatography (C18 silica) with aqueous/organic gradients resolves polar impurities.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for glycosylation and carbodiimide steps, reducing reaction times from days to hours .

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

1. Treatment of Metabolic Disorders

Research indicates that this compound may be effective in treating metabolic disorders such as obesity and hypertension. Its mechanism involves modulation of purinergic signaling pathways, which play a crucial role in energy metabolism and vascular function .

Case Study: Obesity Management
A study published in the Journal of Metabolic Disorders highlighted the efficacy of compounds similar to 3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride in reducing body weight and improving insulin sensitivity in animal models. The results showed a significant decrease in body fat percentage and improved glucose tolerance over an eight-week treatment period .

2. Cardiovascular Health

The compound's ability to influence adenosine receptors suggests potential applications in cardiovascular health. By modulating these receptors, it may help manage conditions like atherosclerosis and hypertension.

Case Study: Hypertension Treatment
In clinical trials, patients treated with similar compounds exhibited reduced systolic and diastolic blood pressure levels compared to the control group. Furthermore, improvements in endothelial function were noted, indicating enhanced vascular health .

Research Insights

3. Mechanistic Studies

Studies have focused on the mechanistic aspects of how this compound interacts with cellular pathways. It has been observed that it can activate specific adenosine receptors (A2A and A2B), which are implicated in anti-inflammatory responses and vasodilation . This mechanism underlies its therapeutic potential in inflammatory diseases and cardiovascular conditions.

Summary Table of Applications

Application Area Description Supporting Evidence
Metabolic DisordersTreatment for obesity and insulin resistanceAnimal studies showing weight loss and glucose improvement
Cardiovascular HealthManagement of hypertension and atherosclerosisClinical trials demonstrating blood pressure reduction
Inflammatory DiseasesModulation of inflammatory responses via adenosine receptor activationMechanistic studies on receptor interactions

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves binding to the active site of the target molecule, leading to inhibition or activation of its biological function. The pathways involved can vary depending on the specific application, but common targets include adenosine receptors and various enzymes involved in metabolic processes .

Comparison with Similar Compounds

Table 1: Key Adenosine Receptor Agonists and Their Properties

Compound Name Molecular Formula Receptor Selectivity Key Features Research Findings
CGS21680 (Target Compound) C₂₃H₃₀ClN₇O₆ A₂A selective Propanoic acid side chain enhances solubility and A₂AR binding affinity . Reduces retinal inflammation (EC₅₀ ~10 nM) ; improves CNS remyelination .
NECA (5'-N-Ethylcarboxamidoadenosine) C₁₃H₁₈N₆O₅ Pan-adenosine (non-selective) Broad agonist activity at A₁, A₂A, A₂B, and A₃ receptors . Used as a reference agonist (pEC₅₀: 6.8–7.2 for A₂AR) ; limited clinical utility due to non-selectivity.
CV1808 (2-Phenylaminoadenosine) C₁₈H₂₁ClN₆O₄ A₂A preferential Chlorophenyl group improves metabolic stability . Moderate A₂AR potency (pEC₅₀: 6.5) ; used in cardiovascular studies.
UK-432097 C₃₃H₃₈ClN₉O₈ A₂A biased Pyridinyl-piperidinyl substituent enhances CNS penetration . Long-lasting bronchodilatory effects in COPD models; high selectivity (A₂AR Ki: 2 nM) .
HE-NECA (2-Hexynyl-NECA) C₁₉H₂₅N₇O₅ A₂A/A₃ dual activity Hexynyl chain confers partial A₃ receptor activation . Used in studies of A₃-mediated apoptosis; moderate A₂AR affinity (Ki: 50 nM) .

Mechanistic and Pharmacokinetic Comparisons

Receptor Selectivity CGS21680: Exhibits >100-fold selectivity for A₂AR over A₁, A₂B, and A₃ receptors (A₂AR Ki: 15 nM vs. A₁ Ki: 1,500 nM) . NECA: Non-selective (A₁ Ki: 70 nM; A₂A Ki: 20 nM; A₃ Ki: 25 nM), limiting its therapeutic utility . UK-432097: A₂AR-biased with minimal off-target activity, making it suitable for chronic dosing .

Structural Determinants of Activity The propanoic acid moiety in CGS21680 enhances hydrogen bonding with A₂AR extracellular loops, improving binding kinetics compared to CV1808’s chlorophenyl group . UK-432097’s pyridinyl-piperidinyl side chain increases blood-brain barrier permeability, unlike CGS21680, which is primarily peripherally active .

Therapeutic Applications

  • CGS21680 : Neuroprotection (e.g., retinal microglia modulation) and anti-inflammatory applications .
  • UK-432097 : Respiratory diseases (e.g., COPD) due to prolonged bronchodilation .
  • HE-NECA : Explored in cancer models for A₃ receptor-mediated apoptosis .

Biological Activity

The compound 3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride (often referred to as the hydrochloride salt of a purine derivative) is of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its complex structure, which includes a purine base and an ethylcarbamoyl side chain. The molecular formula is C23H29N7O6C_{23}H_{29}N_7O_6, indicating a diverse range of functional groups that contribute to its biological interactions.

The biological activity of this compound primarily involves modulation of purinergic signaling pathways. Purinergic receptors, particularly the P1 and P2 receptor families, play crucial roles in various physiological processes including immune response, inflammation, and neurotransmission.

  • Purinergic Receptor Interaction : The compound is believed to act as an agonist or antagonist at specific purinergic receptors, influencing intracellular signaling cascades. For instance, activation of P2Y receptors can lead to increased intracellular calcium levels and activation of downstream kinases .
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, thereby altering the availability of ATP and other nucleotides in cellular environments .

Biological Activities

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : Studies suggest that modulation of purinergic signaling can reduce inflammatory responses in various models of disease .
  • Neuroprotective Properties : There is evidence indicating that this compound may protect neuronal cells from excitotoxicity by regulating calcium influx through purinergic receptors .
  • Antitumor Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction mechanisms .

Case Study 1: Anti-inflammatory Effects

A study published in Frontiers in Pharmacology demonstrated that administration of this compound significantly reduced markers of inflammation in a murine model of colitis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines via P2Y receptor modulation .

Case Study 2: Neuroprotection

Research conducted on neuroblastoma cells indicated that treatment with the compound led to decreased cell death under oxidative stress conditions. This neuroprotective effect was linked to the activation of adenosine A1 receptors, which are known to mediate protective signaling pathways in neurons .

Case Study 3: Antitumor Activity

In vitro studies reported in Cancer Letters highlighted the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The observed mechanism involved cell cycle arrest and apoptosis induction through mitochondrial pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokinesFrontiers in Pharmacology
NeuroprotectiveActivation of A1 adenosine receptorsCancer Letters
AntitumorInduction of apoptosisCancer Letters

Q & A

Q. What are the optimal synthetic routes for this compound, given its stereochemical complexity?

  • Methodological Answer: Synthesis should prioritize regioselective coupling of the purine moiety to the oxolane ring, followed by functionalization of the ethylcarbamoyl and propanoic acid groups. Multi-step orthogonal protection strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) are critical to preserve stereochemical integrity . Automated reaction optimization tools, such as AI-driven platforms (e.g., ICReDD’s quantum-chemical path-search methods), can predict favorable conditions for challenging steps like glycosidic bond formation .

Q. Which spectroscopic techniques are most effective for structural validation?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR (including 2D COSY and HSQC) are essential for confirming the purine-oxolane linkage and substituent positions. For hydrochloride salt characterization, conduct elemental analysis (Cl^- quantification) and X-ray crystallography if single crystals are obtainable. IR spectroscopy can validate the carboxylic acid protonation state post-salt formation .

Q. How can researchers address solubility challenges in in vitro assays?

  • Methodological Answer: Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or pH adjustment (e.g., neutralization of the propanoic acid group). Dynamic light scattering (DLS) should monitor aggregation. For cell-based assays, employ vehicle controls to rule out solvent toxicity .

Advanced Research Questions

Q. How do discrepancies in reported enzymatic inhibition data (e.g., IC50_{50}50​) arise, and how can they be resolved?

  • Methodological Answer: Variability may stem from differences in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Conduct a meta-analysis comparing buffer compositions and enzyme sources (e.g., recombinant vs. native). Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and apply statistical thermodynamics models to normalize activity data across studies .

Q. What computational strategies are recommended for elucidating the compound’s interaction with biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding poses with purine-binding enzymes, followed by molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability. Quantum mechanics/molecular mechanics (QM/MM) can model covalent interactions (e.g., hydrogen bonding with the oxolane dihydroxy groups). Validate predictions with mutagenesis studies on key residues .

Q. How can researchers design experiments to probe the hydrochloride salt’s impact on pharmacokinetics?

  • Methodological Answer: Compare free acid and hydrochloride forms in parallel pharmacokinetic studies. Monitor plasma stability (LC-MS/MS), protein binding (ultrafiltration), and tissue distribution in rodent models. Use physiologically based pharmacokinetic (PBPK) modeling to simulate pH-dependent solubility and ionization effects in the gastrointestinal tract .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer: Stability discrepancies may arise from degradation pathway variability (e.g., hydrolysis of the ethylcarbamoyl group vs. oxidation of the purine ring). Perform forced degradation studies (acid/base/thermal stress) with HPLC tracking. Use high-resolution LC-MS to identify degradation products and correlate findings with bioactivity loss. Cross-reference with computational degradation prediction tools (e.g., Zeneth) .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer: Prioritize disease-relevant models (e.g., xenografts for anticancer studies) with pharmacokinetic-pharmacodynamic (PK-PD) integration. Use isotopic labeling (14C^{14}\text{C}-tagged propanoic acid) to track metabolite formation. Include control groups for hydrochloride-specific effects (e.g., renal toxicity screening) .

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